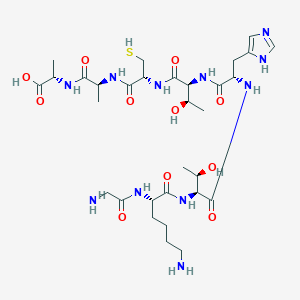
Glycyl-L-lysyl-L-threonyl-L-histidyl-L-threonyl-L-cysteinyl-L-alanyl-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyl-L-lysyl-L-threonyl-L-histidyl-L-threonyl-L-cysteinyl-L-alanyl-L-alanine: is a synthetic peptide composed of eight amino acids. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The sequence of amino acids in this peptide provides it with unique structural and functional properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-lysyl-L-threonyl-L-histidyl-L-threonyl-L-cysteinyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, alanine, is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, alanyl, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in microbial systems, followed by extraction and purification.
化学反应分析
Types of Reactions
Glycyl-L-lysyl-L-threonyl-L-histidyl-L-threonyl-L-cysteinyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Various reagents, such as carbodiimides, can facilitate the substitution of amino acid side chains.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
科学研究应用
Glycyl-L-lysyl-L-threonyl-L-histidyl-L-threonyl-L-cysteinyl-L-alanyl-L-alanine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and biosensors.
作用机制
The mechanism of action of Glycyl-L-lysyl-L-threonyl-L-histidyl-L-threonyl-L-cysteinyl-L-alanyl-L-alanine depends on its specific application. In a biological context, it may interact with cellular receptors or enzymes, modulating their activity. The presence of cysteine allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its biological activity.
相似化合物的比较
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar structural properties but shorter sequence.
Glycyl-L-lysyl-L-threonyl-L-histidyl-L-threonyl-L-cysteinyl-L-alanyl: A heptapeptide lacking the terminal alanine residue.
Uniqueness
Glycyl-L-lysyl-L-threonyl-L-histidyl-L-threonyl-L-cysteinyl-L-alanyl-L-alanine is unique due to its specific sequence and the presence of cysteine, which allows for disulfide bond formation. This feature can enhance its stability and functionality compared to similar peptides.
属性
CAS 编号 |
824430-47-9 |
|---|---|
分子式 |
C31H53N11O11S |
分子量 |
787.9 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C31H53N11O11S/c1-14(25(46)37-15(2)31(52)53)36-28(49)21(12-54)40-30(51)24(17(4)44)42-27(48)20(9-18-11-34-13-35-18)39-29(50)23(16(3)43)41-26(47)19(7-5-6-8-32)38-22(45)10-33/h11,13-17,19-21,23-24,43-44,54H,5-10,12,32-33H2,1-4H3,(H,34,35)(H,36,49)(H,37,46)(H,38,45)(H,39,50)(H,40,51)(H,41,47)(H,42,48)(H,52,53)/t14-,15-,16+,17+,19-,20-,21-,23-,24-/m0/s1 |
InChI 键 |
KYKXUWLASITIKR-DSAKNAHWSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CN)O |
规范 SMILES |
CC(C(C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7-Diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14209000.png)
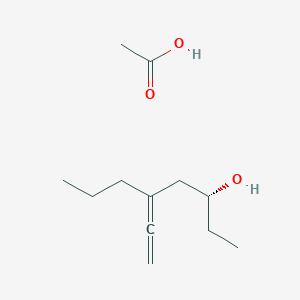
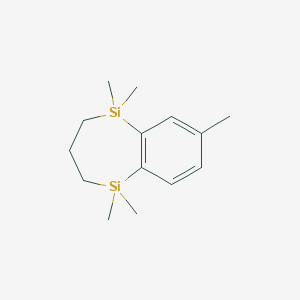
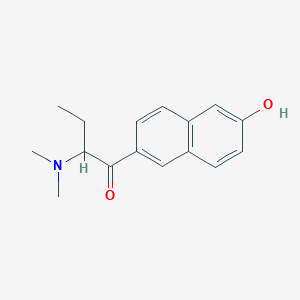
![5-[2-(4-Ethylphenyl)ethenyl]benzene-1,3-diol](/img/structure/B14209035.png)
![2-(But-1-yn-1-yl)-1-methyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14209042.png)

![N~1~-[(10S)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl]-N~1~,N~2~,N~2~-trimethylethanediamide](/img/structure/B14209051.png)

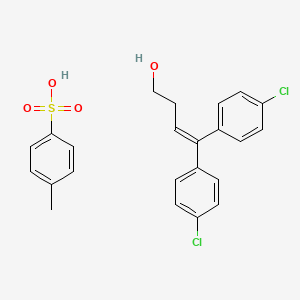

![2-Furancarboxamide, N-[3-(4-methyl-1-piperazinyl)phenyl]-5-nitro-](/img/structure/B14209068.png)
![(2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enal](/img/structure/B14209070.png)
![2-Phenylbicyclo[3.3.1]nonan-9-amine](/img/structure/B14209074.png)
